molecular formula C21H21FN2O5 B12405046 N-Desmethyl citalopram-d4 (oxalate)

N-Desmethyl citalopram-d4 (oxalate)

Cat. No.: B12405046
M. Wt: 404.4 g/mol
InChI Key: KIBDQJQSZZNPGM-OAIJHCBKSA-N
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Description

N-Desmethyl citalopram-d4 (oxalate) is a deuterium-labeled derivative of N-Desmethyl citalopram oxalate. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl citalopram-d4 (oxalate) involves the deuteration of N-Desmethyl citalopram oxalate. Deuteration is typically achieved through the use of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of N-Desmethyl citalopram-d4 (oxalate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl citalopram-d4 (oxalate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Desmethyl citalopram-d4 (oxalate) may yield N-Desmethyl citalopram-d4 oxalate derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N-Desmethyl citalopram-d4 (oxalate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Desmethyl citalopram-d4 (oxalate) involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, leading to changes in its absorption, distribution, metabolism, and excretion. These changes can affect the compound’s efficacy and safety profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl citalopram-d4 (oxalate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to improved stability and reduced metabolic degradation, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C21H21FN2O5

Molecular Weight

404.4 g/mol

IUPAC Name

1-[3-(methylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid

InChI

InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/i4D,5D,6D,7D;

InChI Key

KIBDQJQSZZNPGM-OAIJHCBKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCNC)[2H])[2H])F)[2H].C(=O)(C(=O)O)O

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Origin of Product

United States

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